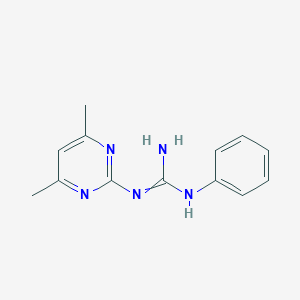

Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

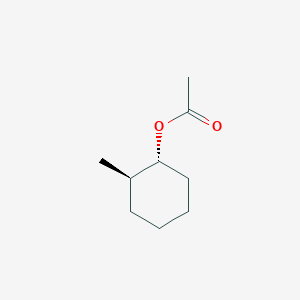

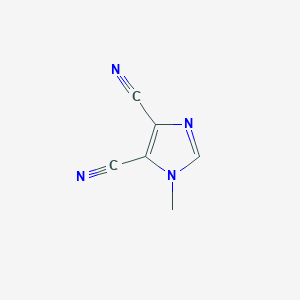

The compound "Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-" is a derivative of guanidine that is substituted with a pyrimidine and a phenyl group. Guanidine itself is a compound with a high nucleophilicity and is often used in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrimidines, which are important structures in many biological molecules .

Synthesis Analysis

The synthesis of guanidine derivatives involves various methods, including tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation . Another approach includes the reaction of guanidine with different ketones to yield various substituted triazines and pyrimidines . Additionally, guanidine can react with α-bromocarbonyl compounds to form imidazole and imidazolidine derivatives . The synthesis of the specific compound , however, is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of guanidine derivatives can be complex and is often confirmed using techniques such as IR, MS, 1H NMR, and elemental analysis . X-ray diffraction has been used to determine the crystal structure of some guanidine derivatives, revealing insights into the distribution of positive charge among the nitrogen atoms and the double-bond character of certain C—N bonds .

Chemical Reactions Analysis

Guanidine derivatives can undergo various chemical reactions. For instance, the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde leads to the formation of a triazine ring closure, which is chemo- and regioselective . The cyclocondensation reactions of guanidine derivatives with α-bromoacetophenone and ethyl bromoacetate have also been studied, yielding derivatives of imidazole and imidazolidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives can be characterized by various spectroscopic methods. The IR spectra provide information about the bonding sites of the ligand molecules and the mode of attachment of counterions to the metal ion in metal complexes . Magnetic susceptibility measurements and electronic spectra suggest the pseudo-octahedral environment of the central metal ion in nickel(II) complexes with guanidine derivatives . The biological activities, such as herbicidal activity, have been preliminarily tested for some derivatives .

科学研究应用

Biological Activities and Therapeutic Potential

The guanidine group is pivotal in the chemical and physicochemical properties of numerous compounds with medical relevance. Guanidine derivatives are crucial in the development of various therapeutic agents, including treatments for diseases across a wide spectrum. These compounds demonstrate significant biological activity, serving as the foundation for drugs acting on the central nervous system (CNS), as anti-inflammatory agents, inhibitors of Na+/H+ exchanger, and more. Recent advancements in the synthesis of guanidine-containing molecules highlight their importance in drug design and development (Sączewski & Balewski, 2009).

Novel Screening Approaches for Guanidine Derivatives

Guanidine compounds have been identified for their potential applications in synthetic and medicinal chemistry, with functionalities found in numerous natural products, pharmaceuticals, and cosmetic ingredients. New methodologies for screening guanidine derivatives have led to the discovery of compounds with promising therapeutic applications, including neurodegenerative diseases, anti-inflammatory, anti-protozoal, and anti-HIV treatments. This underscores the potential of guanidine-based compounds for future drug development, despite the need for further studies to substantiate their efficacy in various therapeutic areas (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Metformin: A Guanidine Derivative with Broad Therapeutic Effects

Metformin, a synthetic derivative of guanidine, showcases the broad therapeutic effects of guanidine compounds. Initially used for type 2 diabetes management, metformin has demonstrated a variety of regulatory properties, including cardio- and nephro-protection, antiproliferative, antifibrotic, and antioxidant effects. Its potential as an antiaging molecule is based on its ability to prolong healthspan and lifespan in mice, alongside novel immune-modulatory features. Metformin's interaction with key immunopathological mechanisms offers insights into its broad therapeutic applications and potential in treating autoimmune diseases (Ursini et al., 2018).

Tautomerism of Nucleic Acid Bases

Guanidine compounds also play a role in the tautomerism of nucleic acid bases, influencing the stability of tautomeric forms in different environments. This has implications for the understanding of nucleic acid base behavior in various biological contexts, offering insights into the fundamental aspects of molecular biology and potential therapeutic applications (Person et al., 1989).

Antimicrobial and Antifungal Agents

Guanidine compounds have been identified as effective antimicrobial and antifungal agents. Research on guanidine-containing antifungal agents highlights their significant potential in treating human-relevant fungal pathogens. These compounds, including small molecules and natural products, have demonstrated efficacy in in vivo experiments, emphasizing the diverse therapeutic potential of guanidine derivatives in combating infectious diseases (Baugh, 2022).

属性

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-phenylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNGERWGVXPEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- | |

CAS RN |

16018-49-8 |

Source

|

| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)

![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)

![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)